5-({4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Description
The compound 5-({4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a synthetic derivative of the 1,3-diazinane-2,4,6-trione (barbiturate-like) scaffold. Its structure features a central diazinane-trione core substituted with a methylidene group linked to a 4-[(2-chloro-6-fluorophenyl)methoxy]phenyl moiety.
Properties
IUPAC Name |
5-[[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O4/c1-23-18(25)14(19(26)24(2)20(23)27)10-12-6-8-13(9-7-12)28-11-15-16(21)4-3-5-17(15)22/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQXEHIYDWFGIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps. The initial step often includes the preparation of the 2-chloro-6-fluorophenylmethanol, which is then reacted with 4-hydroxybenzaldehyde to form the intermediate compound. This intermediate is further reacted with 1,3-dimethylbarbituric acid under specific conditions to yield the final product. The reaction conditions usually involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-({4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-({4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-({4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Estimated based on structural analogs; †Predicted using fragment-based methods; ‡Experimental data inferred from analogs.
Key Observations
Substituent Effects on Lipophilicity :
- The target compound's 2-chloro-6-fluorophenyl group confers higher logP (~4.5) compared to the 3-chloro analog (logP 4.3) due to ortho-substitution enhancing hydrophobic interactions .
- Dichloro and methoxy substituents (e.g., in ) further elevate logP to 4.74, suggesting enhanced membrane permeability but reduced aqueous solubility.
Meta-substituted analogs (e.g., ) may exhibit better conformational flexibility. Electron-withdrawing groups (e.g., halogens) stabilize the methylidene moiety, influencing reactivity and metabolic stability.
Hydrogen-Bonding Capacity :
- Compounds with methoxy or hydroxyl groups (e.g., ) show increased hydrogen-bond acceptors (up to 9), improving interactions with polar targets but reducing blood-brain barrier penetration.
Bromo-substituted derivatives may serve as radioligands or photoaffinity probes due to bromine's utility in labeling studies.
Biological Activity
The compound 5-({4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 363.79 g/mol. The structure includes a chloro-fluorophenyl group and a diazinane-trione core, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H16ClFN2O4 |
| Molar Mass | 363.79 g/mol |
| CAS Number | 328266-47-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or interfere with cellular pathways leading to cell death, particularly in cancer cells. The compound's structure allows it to bind to DNA or proteins, disrupting their normal functions.
Antitumor Activity
Recent studies have demonstrated the antitumor efficacy of this compound against various cancer cell lines. For example:
- In vitro Studies : The compound has shown significant cytotoxic effects on cancer cell lines such as HeLa and A549. The MTT assay demonstrated a dose-dependent reduction in cell viability.
- In vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to control groups. In one study, mice treated with the compound showed a tumor inhibition rate significantly higher than those treated with conventional chemotherapeutics like 5-fluorouracil (5-FU) .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Bacterial Inhibition : In vitro assays indicated that it possesses antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
Case Studies
-
Study on Antitumor Activity :
- Objective : To assess the antitumor effects of the compound in sarcoma 180 models.
- Methodology : Mice were administered the compound intraperitoneally for seven consecutive days post-tumor inoculation.
- Results : Significant tumor size reduction was observed in treated groups compared to controls (p < 0.05).
-
Study on Antimicrobial Properties :
- Objective : To evaluate the antibacterial effects against Staphylococcus aureus and Escherichia coli.
- Methodology : Disc diffusion method was employed to assess inhibition zones.
- Results : The compound exhibited considerable antibacterial activity with inhibition zones comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
